(1,5-Dimethyl-1H-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1H-indol-3-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in various biological processes and have been extensively studied for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-indol-3-yl)methanol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For this compound, the starting materials would be appropriately substituted phenylhydrazine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The Fischer indole synthesis is commonly used, with variations in reaction conditions to suit large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(1,5-Dimethyl-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with similar biological activities.
Tryptophol: An indole compound with a hydroxyl group, similar to (1,5-Dimethyl-1H-indol-3-yl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1,5-dimethylindol-3-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-6,13H,7H2,1-2H3 |
InChI Key |
OSTRPIFSBUNCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.